6-Methylchroman-4-amine

Descripción

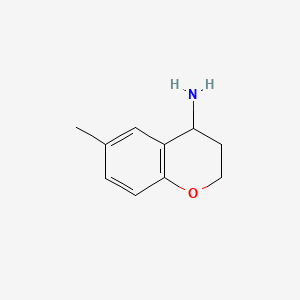

Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNRUKZCRQFUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585687 | |

| Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638220-39-0 | |

| Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylchroman 4 Amine and Analogs

General Synthetic Approaches to Chromanamine Derivatives

The construction of the chromanamine framework can be achieved through several primary routes. These methods often involve the initial synthesis of a chromanone or chromene intermediate, which is then further functionalized. Key strategies include the modification of a pre-existing chroman-4-one core, the cyclization of phenolic precursors, and the use of multi-component reactions to build the heterocyclic system in a convergent manner. nih.govresearchgate.net

Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. beilstein-journals.orgorganic-chemistry.org This reaction is widely used to prepare chroman-4-amine (B2768764) derivatives from their corresponding chroman-4-one precursors. core.ac.uk The process typically involves the condensation of the chromanone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. synplechem.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being common choices due to their selectivity for the iminium ion over the starting ketone. synplechem.comharvard.edu The reaction conditions can be tuned, for instance, by using additives like boric acid or by performing the reaction under solvent-free conditions to improve yields. organic-chemistry.org

Research has demonstrated the successful synthesis of a library of gem-dimethyl-chroman-4-amine compounds, including a 6-methyl substituted analog, via a simple reductive amination of the corresponding chromanone precursors. core.ac.uk In these syntheses, the chroman-4-amine with an 8-methoxy group showed the highest inhibitory activity against equine serum butyrylcholinesterase (eqBuChE), while the 6-methyl substituted chomane-4-amine exhibited moderate activity. core.ac.uk

Inhibitory Activity of Synthesized Chroman-4-amine Derivatives

| Compound | Substituent | IC50 (μM) against eqBuChE | Reference |

|---|---|---|---|

| Chroman-4-amine (4b) | 8-OMe | 7.6 | core.ac.uk |

| Chroman-4-amine (4e) | 6-Me | 52 | core.ac.uk |

| Unsubstituted Chroman-4-amine (4a) | None | 38 | core.ac.uk |

The stereochemistry of chromane (B1220400) derivatives can be crucial for their biological function, making stereoselective synthesis a key objective. google.com One approach to chiral chroman-4-amines involves the stereoselective reduction of a chroman-4-one to a chroman-4-ol, which can then be converted to the amine. For instance, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with sodium borohydride in methanol (B129727) yields the corresponding chroman-4-ol in a high diastereomeric ratio of 96:4. acs.org This hydroxyl group can then be subjected to further reactions. acs.org

Organocatalysis offers another powerful tool for achieving high stereoselectivity. A highly enantio- and diastereoselective synthesis of functionalized chromanes has been developed using a domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. scispace.com This method, catalyzed by modularly designed organocatalysts, produces chromane products in high yields (up to 97%), excellent diastereoselectivities (up to 99:1 dr), and outstanding enantioselectivities (up to 99% ee). scispace.com While this specific method leads to 2-substituted chromanes, the principles of using organocatalysis to control stereocenters are broadly applicable within the synthesis of chromane derivatives.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. acs.org MCRs are advantageous due to their operational simplicity, atom economy, and ability to rapidly generate diverse molecular scaffolds. peeref.comacs.org These reactions have emerged as powerful tools for constructing chromene and chromanone frameworks, which are precursors to compounds like 6-Methylchroman-4-amine. researchgate.netrsc.org

A specific and notable MCR involves the reaction of 3-formyl-6-methylchromone, various primary amines, and secondary phosphine (B1218219) oxides. nih.govacs.org This reaction can lead to two different classes of products depending on the reaction conditions and the nature of the amine.

When the reaction is performed at ambient temperature with aliphatic amines, it yields chromonyl-substituted α-aminophosphine oxides. acs.org However, if the reaction is conducted at a higher temperature (e.g., 80 °C in a microwave reactor), a rearrangement occurs, leading to the formation of thermodynamically more stable (Z)-3-[(amino)methylene]-2-(diarylphosphoryl)-6-methylchroman-4-one derivatives. acs.org A variety of these enamine-type derivatives have been synthesized in good to high yields (66–95%). nih.gov For example, using benzylamine (B48309) as the amine component resulted in yields of 87–91%. nih.govacs.org

Synthesis of (Z)-3-[(amino)methylene]-2-(diarylphosphoryl)-6-methylchroman-4-one Derivatives

| Amine Component | Product Type | Yield | Reference |

|---|---|---|---|

| Butylamine | Enamine-type derivative (2a) | 93% conversion | acs.org |

| Benzylamine | Enamine-type derivatives (2d, 7d, 8d, 9d) | 87–91% | nih.govacs.org |

| Benzhydrylamine | Enamine-type derivative (2e) | 89% | nih.govacs.org |

| Aminoalcohols | Enamine-type derivatives | 66–73% | nih.gov |

A significant advantage of certain MCRs is the ability to proceed without a catalyst, simplifying the procedure and purification. The three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides to produce chromonyl-substituted α-aminophosphine oxides can be performed efficiently at ambient temperature in the absence of any catalyst. acs.org Similarly, another MCR for synthesizing chromone-fused pyrimidine (B1678525) derivatives by reacting 3-formylchromone, p-toluidine, and paraformaldehyde proceeds under solvent-free and catalyst-free conditions with microwave irradiation. rsc.org

Microwave irradiation has become a common technique in organic synthesis to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. peeref.com In the synthesis of chromanone derivatives, microwave heating has been used effectively. For instance, the transformation of α-aminophosphine oxides to phosphinoyl-functionalized 3-(butylamino)methylene chromanones was achieved by heating the reaction mixture to 80 °C for 1 hour in a microwave reactor. acs.org In another example, when the three-component reaction involving aniline (B41778) required harsher conditions, the use of a microwave reactor at 100 °C was employed to achieve complete conversion, albeit not selectively. nih.govacs.org

Pechmann Condensation for Coumarin (B35378) Derivatives

The Pechmann condensation is a foundational method for synthesizing coumarins, which can serve as precursors to chroman structures. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. core.ac.ukmdpi.com Various catalysts, including solid acid catalysts like Amberlyst-15 and metal halides such as FeF3, have been employed to improve yields and facilitate greener, solvent-free conditions. core.ac.ukmdpi.com For instance, the reaction of phenols with ethyl acetoacetate (B1235776) can be efficiently catalyzed by FeF3 under microwave irradiation, leading to good yields of coumarin derivatives. mdpi.com The use of heterogeneous catalysts is advantageous as they can often be recycled and reused without significant loss of activity. core.ac.uk While the Pechmann condensation directly yields coumarins (2H-1-benzopyran-2-ones), these can be further elaborated to the chroman skeleton of this compound through subsequent reduction and functional group transformations. nih.gov

Amine Synthesis Methodologies

Several methods are available for the introduction of an amine group onto a pre-existing chroman or related heterocyclic core. A common and direct approach is reductive amination , where a ketone, such as 6-methylchroman-4-one, is treated with ammonia (B1221849) or a primary amine in the presence of a reducing agent. This process can be carried out using hydrogen gas over a nickel catalyst or, in a laboratory setting, with reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). pressbooks.pub

Another widely used technique is the Sₙ2 reaction of alkyl halides . While effective, direct alkylation of ammonia or primary amines can lead to mixtures of primary, secondary, and tertiary amines due to overalkylation. pressbooks.pub To circumvent this, the Gabriel synthesis offers a more controlled method for preparing primary amines. This involves the alkylation of a phthalimide (B116566) anion followed by hydrolysis to release the primary amine. pressbooks.pub

The reduction of nitriles, amides, and nitro compounds also provides viable routes to amines. For instance, an alkyl halide can be converted to a primary amine with an additional carbon atom through Sₙ2 displacement with a cyanide ion, followed by reduction of the resulting nitrile with a powerful reducing agent like lithium aluminum hydride (LiAlH₄). pressbooks.pub

Targeted Synthesis of this compound Stereoisomers

The stereochemistry of the amine at the C4 position of the chroman ring is often crucial for biological activity. Therefore, developing synthetic methods that allow for precise control over the stereochemical outcome is of significant interest.

Stereospecific Reactions of 3-Amino-6-methylchroman-4-ols

The synthesis of specific stereoisomers of this compound can be achieved through stereospecific reactions starting from precursors like 3-amino-6-methylchroman-4-ols. publish.csiro.auresearchgate.net The relative configuration of these amino alcohols (cis or trans) dictates the stereochemical outcome of subsequent reactions. For example, treatment of the epimeric 3-amino-6-methylchroman-4-ols with nitrous acid leads to different products depending on the starting stereoisomer. The cis-amino alcohol yields chroman-4-one, while the trans-amino alcohol forms a trans-diol via an epoxide intermediate. publish.csiro.auresearchgate.net These stereospecific transformations provide a chemical basis for assigning the configuration of the amino alcohols and, by extension, can be used to access specific stereoisomers of related compounds like this compound.

Configuration Assignment and Reversal Studies

The configurations of the epimeric 3-amino-6-methylchroman-4-ols were initially assigned based on NMR data, but these were later reversed based on chemical evidence from stereospecific reactions. publish.csiro.auresearchgate.net For instance, attempts to induce ring closure in the corresponding 2-chloro-N-(4-hydroxy-6-methylchroman-3-yl)acetamides resulted in different outcomes for the cis and trans isomers. The cis-chloroacetamide formed a cyclic amide, whereas the trans-chloroacetamide reacted with the ethanol (B145695) solvent. publish.csiro.auresearchgate.net Such studies are critical for confirming the absolute and relative stereochemistry of chiral centers within the chroman framework, ensuring the correct isomer of this compound is synthesized and evaluated.

Optimization of Synthetic Pathways for Scalability and Yield

For practical applications, the synthesis of this compound must be efficient and scalable. Research efforts have focused on optimizing reaction conditions to maximize yield and minimize byproducts. This includes the selection of appropriate catalysts, solvents, and temperature control. For example, in the synthesis of related chroman-4-ones, microwave-assisted reactions have been shown to provide the desired products in high yields. acs.org The use of continuous flow systems with immobilized catalysts has also been explored to improve consistency and enantiomeric excess in asymmetric syntheses.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in understanding the mechanisms of reactions involved in the synthesis of chroman derivatives. bohrium.comrsc.org These studies can elucidate reaction pathways, predict the stability of intermediates and transition states, and explain stereoselectivity. For instance, DFT calculations have been used to study the mechanism of domino Knoevenagel-cyclization reactions to form chiral condensed heterocycles. bohrium.com In the context of the Baeyer-Villiger oxidation, a reaction that can be used to form lactones from cyclic ketones, computational studies have detailed the step-wise mechanism, including the formation of the Criegee intermediate. beilstein-journals.org By providing a detailed energetic landscape of the reaction, computational methods can guide the optimization of reaction conditions and the design of more efficient synthetic routes to compounds like this compound.

Mechanistic Studies of 6 Methylchroman 4 Amine and Derivatives

Molecular Targets and Receptor Interactions

The therapeutic potential of chroman-4-one scaffolds, including 6-Methylchroman-4-amine, is defined by their engagement with specific molecular targets. Research into derivatives has identified several key receptors and binding sites. For instance, certain chromanone-containing flavanones are known to exert effects relevant to diabetes by interacting with receptors such as glucagon-like peptide 1 (GLP-1), dipeptidyl peptidase-IV (DPP4), and peroxisome proliferator receptor gamma (PPAR-γ). nih.gov

Computational docking studies have further elucidated these interactions. A synthesized chromonyl-pyrimidine derivative, for example, was shown to fit within the quinone-binding site of C. thermarum NDH-II. researchgate.net In the docked model, the derivative is positioned between key amino acid residues Q317 and I379, with a hydrogen bond forming between the ketone oxygen of the chromone (B188151) structure and the isoalloxazine nitrogen of the FAD cofactor. researchgate.net This highlights the specific molecular architecture required for binding and suggests a mechanism of action involving the modulation of this enzyme's function. researchgate.net

Enzyme Binding and Inhibition Mechanisms

The chroman-4-one core is a common feature in many enzyme inhibitors. The specific mechanism of inhibition—be it competitive, noncompetitive, or uncompetitive—depends on how the compound interacts with the enzyme and its substrate. khanacademy.orglibretexts.org

Competitive Inhibition : The inhibitor binds to the active site, preventing the substrate from binding. khanacademy.org

Noncompetitive Inhibition : The inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency without preventing substrate binding. khanacademy.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in place. khanacademy.org

Derivatives of the chroman scaffold have been shown to inhibit a range of enzymes. For example, certain 2-substituted 3,7-dihydroxy-4H-chromen-4-one compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and monoamine oxidase B (MAO-B). mdpi.com The inhibition of MAO-B is particularly noteworthy, as this enzyme's complex kinetic behavior can lead to inhibitor binding to both its oxidized and reduced forms. nih.gov Kinetic analyses of some chromone derivatives have revealed a mixed-type competitive inhibition mechanism for enzymes like AChE. researchgate.net The potency of such inhibition is often quantified by the half-maximal inhibitory concentration (IC50), as shown for selected chromone derivatives against various cancer cell lines and enzymes. mdpi.comnih.govmdpi.com

| Compound/Derivative | Target | Measured Activity (IC50) | Source |

|---|---|---|---|

| (Z)-3-[(N-Benzhydrylamino)methylene]-2-(diphenylphosphoryl)-6-methylchroman-4-one | HL-60 Cells | 9.91 ± 1.28 µM | nih.gov |

| (Z)-3-[(N-(3-hydroxypropyl)amino)methylene]-2-(diphenylphosphoryl)-6-methylchroman-4-one | HL-60 Cells | 27.35 ± 1.13 µM | nih.gov |

| (Z)-3-[(Ethanolamino)methylene]-2-(diphenylphosphoryl)-6-methylchroman-4-one | NIH/3T3 Cells | 20.67 ± 1.02 µM | nih.gov |

| Spiro[chroman-3,4'-pyrazole] Derivative I | HEC-1-A Cells | ~27-55 µM | mdpi.com |

| Spiro[chroman-3,4'-pyrazole] Derivative II | MCF7 Cells | ~27-55 µM | mdpi.com |

| 2-Substituted 3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase (AChE) | 1.37 µM | mdpi.com |

| 2-Substituted 3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase (BChE) | 0.95 µM | mdpi.com |

| 2-Substituted 3,7-dihydroxy-4H-chromen-4-one | Monoamine Oxidase B (MAO-B) | 0.14 µM | mdpi.com |

| 2-Substituted 3,7-dihydroxy-4H-chromen-4-one | Cyclooxygenase-2 (COX-2) | 0.38 µM | mdpi.com |

| 2-Substituted 3,7-dihydroxy-4H-chromen-4-one | 5-Lipoxygenase (5-LOX) | 0.84 µM | mdpi.com |

Interaction with DNA and Proteins

Beyond specific enzyme or receptor binding, chromone derivatives can also interact with other crucial macromolecules like DNA. Studies on related furanochromones have demonstrated a strong affinity for DNA. iaea.org This interaction can be so pronounced that the NMR signals of the compound disappear upon the addition of DNA. The proposed mechanism involves an intermolecular interaction between the chromone scaffold and the thymidyl moieties of DNA. This is thought to be stabilized by the formation of a hydrogen bond between a thymidyl NH hydrogen and the carbonyl group of the chromone ring. iaea.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of a molecule, researchers can determine which functional groups are critical for its biological activity.

The biological activity of chroman-4-one derivatives is highly sensitive to the nature and position of substituents on the core structure.

Substituents on the Chroman Ring : In a series of 3-[(amino)(diphenylphosphoryl)methyl]-6-methyl-4H-chromen-4-ones, the type of amine used in the synthesis significantly influenced the reaction's outcome and the resulting products' cytotoxic activity. nih.gov For instance, derivatives bearing N-benzhydryl and N-(3-hydroxypropyl) groups showed moderate activity against the HL-60 human leukemia cell line. nih.gov

Influence of Electron-Donating/Withdrawing Groups : In the synthesis of some chromone derivatives, the presence of either electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro) groups on an aniline (B41778) substituent did not cause a significant difference in reaction selectivity. nih.gov However, in other molecular scaffolds, such electronic effects can dramatically alter biological activity. rsc.org

Modifications at Other Positions : SAR studies on related heterocyclic systems have shown that modifications at various positions can fine-tune activity. For example, in a series of DYRK1A kinase inhibitors, 5-hydroxy and 5-methoxy derivatives displayed potent inhibitory effects, demonstrating the importance of substitution on the benzo[b]thiophene ring. rsc.org

Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comresearchgate.net A chiral molecule and its non-superimposable mirror image are called enantiomers. The 4-position of this compound is a chiral center, meaning the compound can exist as two different enantiomers (R and S).

Computational and Molecular Docking Studies

Computational and molecular docking studies are powerful tools used to predict and analyze how a ligand, such as a this compound derivative, binds to its macromolecular target. nih.gov These in silico methods help to rationalize observed biological activities and guide the design of new, more potent compounds.

Docking simulations of various chromone derivatives have provided insights into their binding modes.

Binding to HERA and Peroxiredoxins : Benzamide derivatives of 7-amino-2-(trifluoromethyl)-4H-chromen-4-one were docked against the HERA protein (a target for cytotoxic activity) and Peroxiredoxins (a target for antioxidant activity). The studies revealed significant binding interactions and calculated binding free energies that correlated with their in vitro activities. nih.gov

Binding to PARP1 : The binding modes of spiro-derivatives of chroman-4-one with the enzyme PARP1 were investigated, providing a structural basis for their cytotoxic effects. mdpi.com

Binding to Cholinesterases and Other Enzymes : A 3,7-dihydroxy-4H-chromen-4-one derivative was docked against multiple targets, including AChE, BChE, COX-2, 5-LOX, and MAO-B, to explore the molecular interactions underpinning its inhibitory profile. mdpi.com

These studies typically involve preparing the 3D structures of the ligand and the protein target, followed by an algorithm that searches for the most favorable binding poses based on a scoring function. nih.gov The resulting models visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Advanced Research and Development Directions

Development of Novel Therapeutic Agents

The 6-Methylchroman-4-amine scaffold has been identified as a promising foundation for the creation of new therapeutic agents, particularly for neurodegenerative diseases and cancer. The chromane (B1220400) ring system is widely found in nature and is a potent pharmacophore for conditions like Alzheimer's and Parkinson's diseases. core.ac.uk

Research has specifically highlighted the potential of this compound and its analogs as inhibitors of key enzymes implicated in neurodegeneration. A study on a series of gem-dimethyl-chroman-4-amine compounds demonstrated that the 6-methyl substituted version showed moderate inhibitory activity against equine serum butyrylcholinesterase (eqBuChE), an important target in Alzheimer's disease therapy. core.ac.uk Furthermore, derivatives of the closely related 6-methylchromone have been synthesized and have shown modest cytotoxic activity against human leukemia (HL-60) cell lines, indicating potential applications in oncology. nih.gov

Other therapeutic avenues for the broader chroman-4-one class, the precursor to chroman-4-amines, include the development of selective inhibitors for Sirtuin-2 (SIRT2), an enzyme linked to age-related neurodegenerative disorders. acs.org The versatility of the chroman scaffold allows for modifications at various positions, enabling chemists to design derivatives with enhanced potency and selectivity for a wide range of biological targets. nih.govinnospk.com

| Compound | Target | Activity (IC50) | Disease Area |

|---|---|---|---|

| 6-methyl substituted chomane-4-amine | Butyrylcholinesterase (BuChE) | 52 µM | Neurodegenerative Diseases |

| (Z)-3-[(benzylamino)methylene]-2-[bis(3,5-dimethylphenyl)phosphoryl]-6-methylchroman-4-one | A549, NIH/3T3, HL60 cell lines | Promising Candidate | Cancer |

This table summarizes the reported inhibitory activities of this compound and a closely related derivative against specific biological targets. Data sourced from core.ac.uknih.gov.

Preclinical and Clinical Assessment Implications

While clinical trials involving this compound have not yet been documented, preclinical evaluations underscore its potential. The primary implications for assessment stem from its demonstrated in vitro activity. For instance, the measured IC50 value against butyrylcholinesterase provides a baseline for its potential efficacy in neurodegenerative models. core.ac.uk

Early-stage preclinical assessment often involves computational (in silico) studies to predict the compound's pharmacological properties. For the broader family of chromane derivatives, including the 6-methyl variant, analyses using tools like Swiss-ADME have been conducted to predict drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. core.ac.uk These predictions are crucial as they help identify potential liabilities early in the drug discovery process and guide the synthesis of derivatives with more favorable profiles.

The implication for future assessment is that compounds like this compound, which show promising in vitro activity and predicted drug-like properties, are strong candidates for advancement into more rigorous preclinical testing. This would involve studies in cellular models of disease and subsequent evaluation in animal models to determine in vivo efficacy, pharmacokinetics, and safety before any consideration for human clinical trials.

Role as Chemical Probes and Building Blocks

Beyond its direct therapeutic potential, this compound and its ketone precursor, 6-Methylchromanone, serve as vital tools in chemical biology and drug discovery. researchgate.netchemimpex.com The chroman-4-one scaffold is considered an important intermediate and a versatile building block in organic synthesis. researchgate.netnih.gov

This structural motif allows for a wide range of chemical modifications, enabling the creation of libraries of diverse compounds for screening against various biological targets. innospk.com Specifically, 6-Methylchromanone is used as a key intermediate in the synthesis of more complex bioactive molecules. chemimpex.com Its reactivity and stability facilitate diverse synthetic pathways, allowing chemists to explore structure-activity relationships (SAR) systematically. chemimpex.com By synthesizing a series of analogs based on the this compound core, researchers can identify the key structural features required for potent and selective activity, thereby designing more effective therapeutic agents. This process is fundamental to modern drug discovery and highlights the compound's role as a foundational element for innovation.

Future Perspectives in Medicinal Chemistry

The future of this compound in medicinal chemistry appears promising and multifaceted. The established biological activities of its derivatives against targets in neurodegeneration and cancer provide a strong rationale for continued research. core.ac.uknih.gov Future efforts will likely concentrate on several key areas:

Lead Optimization: Researchers will focus on synthesizing new analogs of this compound to improve potency, selectivity, and pharmacokinetic properties. This involves targeted modifications to the chroman ring and the amine substituent to enhance interactions with the biological target.

Exploration of New Targets: Given that the chroman scaffold is a privileged structure, it is probable that derivatives of this compound will be active against other, currently unexplored, biological targets. researchgate.netacs.orgnih.gov High-throughput screening of compound libraries based on this scaffold could uncover novel therapeutic applications for a variety of diseases.

Development of Chemical Probes: Highly potent and selective analogs could be developed as chemical probes. These tools are invaluable for basic research, allowing scientists to investigate the roles of specific enzymes or receptors in cellular processes and disease pathology.

In essence, the this compound structure stands as a valuable scaffold that will continue to be exploited in the quest for novel and more effective medicines. Its adaptability and proven biological relevance ensure its place in the future landscape of medicinal chemistry research and development.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR to confirm methyl and amine group positioning. NOESY experiments can resolve spatial proximity of substituents .

- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive bond-length and angle data. Refinement via SHELXL ensures high accuracy, even for complex heterocycles .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns assist in identifying degradation products .

How can researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

Advanced Research Focus

Contradictions often arise from:

- Solvent Effects : Computational models may neglect solvation. Validate using COSMO-RS simulations or experimental solvent-screening .

- Conformational Flexibility : MD simulations can identify low-energy conformers not accounted for in static DFT calculations .

- Catalytic Intermediates : In situ IR or ESR spectroscopy can detect transient species missed by theory .

Mitigation : Cross-validate using multiple databases (e.g., Reaxys, PubChem) and benchmark experimental conditions against published protocols .

What strategies improve enantioselective synthesis of this compound?

Q. Advanced Research Focus

- Chiral Catalysts : Use of BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) for asymmetric induction during cyclization or amination .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Transformation : Employ chiral resolving agents (e.g., tartaric acid derivatives) to enhance enantiomeric excess (ee) .

How should researchers design experiments to detect and quantify trace nitrosamine impurities in this compound?

Q. Methodological Focus

- Sample Preparation : Use solid-phase extraction (SPE) to isolate impurities, minimizing matrix interference .

- Analytical Methods : LC-MS/MS with a limit of detection (LOD) ≤1 ppb, validated per ICH M10 guidelines. Confirmatory techniques include HRMS and N isotopic labeling .

- Risk Assessment : Apply QSAR models to predict nitrosamine formation pathways (e.g., amine-nitrite interactions under acidic conditions) .

What are the best practices for handling and storing this compound to prevent degradation?

Q. Basic Research Focus

- Storage : Keep under inert gas (N/Ar) at –20°C in amber vials to avoid oxidation and photodegradation .

- Incompatibilities : Avoid contact with strong acids (risk of exothermic decomposition) or heavy metals (e.g., Hg, which catalyzes side reactions) .

- Stability Monitoring : Periodic HPLC analysis to track degradation (e.g., amine oxidation to nitroso derivatives) .

How can computational tools aid in predicting this compound’s metabolic pathways?

Q. Advanced Research Focus

- Database Mining : Use BKMS_METABOLIC and PISTACHIO to identify likely Phase I/II transformations (e.g., hydroxylation, glucuronidation) .

- Docking Studies : Predict interactions with CYP450 enzymes using AutoDock Vina or Schrödinger’s Glide .

- Validation : Compare in silico results with in vitro microsomal assays (e.g., rat liver S9 fractions) .

What experimental designs are optimal for studying this compound’s biological activity?

Q. Methodological Focus

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 μM) with positive/negative controls (e.g., known agonists/inhibitors) .

- Cell-Based Assays : Include cytotoxicity assessments (MTT assay) to distinguish specific activity from general toxicity .

- Data Reproducibility : Adhere to FAIR principles—document protocols in public repositories (e.g., Zenodo) and share raw data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.